1-Amino-4-phenylcyclohexanecarboxylic acid
CAS No.: 117259-23-1
Cat. No.: VC20865486
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117259-23-1 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 1-amino-4-phenylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H17NO2/c14-13(12(15)16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,16) |
| Standard InChI Key | TWAYLYPZRSXEOS-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N |
| Canonical SMILES | C1CC(CCC1C2=CC=CC=C2)(C(=O)O)N |
Introduction
1-Amino-4-phenylcyclohexanecarboxylic acid, also known as 1-amino-4-phenylcyclohexane-1-carboxylic acid, is a synthetic organic compound that has garnered attention in various fields of research, particularly in biochemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexane ring with an amino group and a phenyl group attached at specific positions, along with a carboxylic acid group.
Synthesis and Preparation
The synthesis of 1-amino-4-phenylcyclohexanecarboxylic acid can involve complex organic chemistry techniques. Typically, such compounds are prepared through multi-step reactions involving the formation of the cyclohexane ring and the introduction of the amino, phenyl, and carboxylic acid groups. The Diels-Alder reaction is a common method for forming cyclohexane rings, but specific details for this compound's synthesis are not widely documented.
Biological Activity and Applications
1-Amino-4-phenylcyclohexanecarboxylic acid has been explored in the context of peptide synthesis and biological activity, particularly in relation to melanocortin receptors. Research has shown that peptides incorporating this compound can exhibit selective agonist activity towards certain melanocortin receptors, such as the human melanocortin-4 receptor (hMC4R), which is involved in energy homeostasis and body weight regulation .
Protected Forms
For peptide synthesis, the amino group of 1-amino-4-phenylcyclohexanecarboxylic acid is often protected with a fluorenylmethyloxycarbonyl (FMOC) group. This protection is crucial for preventing unwanted reactions during peptide assembly. The FMOC-protected form of cis-1-amino-4-phenylcyclohexanecarboxylic acid is commercially available and used in solid-phase peptide synthesis .
Research Findings and Implications
Research on 1-amino-4-phenylcyclohexanecarboxylic acid highlights its potential in designing peptides with specific biological activities. The compound's rigid structure contributes to the selectivity and potency of peptides incorporating it, particularly in targeting melanocortin receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume